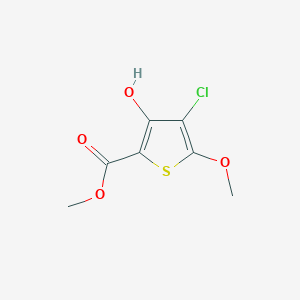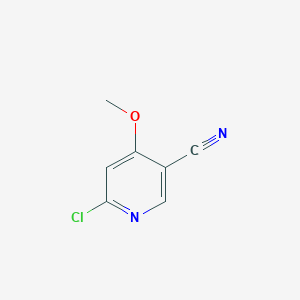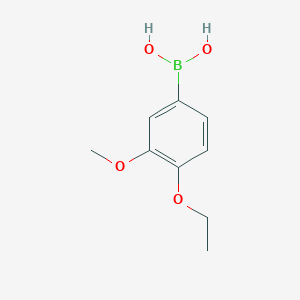![molecular formula C14H24N2O B1425419 (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol CAS No. 1493352-05-8](/img/structure/B1425419.png)
(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol
Descripción general
Descripción
“(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol” is a chemical compound with the CAS Number: 1493352-05-8 . It has a molecular weight of 236.36 . The IUPAC name for this compound is (4-isopropylcyclohexyl) (1-methyl-1H-pyrazol-5-yl)methanol . It is typically stored at room temperature and is available in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.36 . It is typically stored at room temperature and is available in the form of an oil .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of pyrazoles and their derivatives, closely related to (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol, is significant due to their applications in the pharmaceutical and agrochemical industries. For example, 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol has been synthesized and characterized, with studies on its crystal growth and properties like thermal stability and dielectric behavior (Vyas et al., 2012).
Anticancer and Antimicrobial Applications
- Novel biologically potent heterocyclic compounds, incorporating pyrazole structures, have been synthesized and tested for their anticancer and antimicrobial activities. Such studies indicate the potential of these compounds in pharmaceutical applications (Katariya et al., 2021).
Molecular Docking Studies
- Molecular docking studies of pyrazole-based compounds have provided insights into their interaction with biological targets, highlighting their potential as drugs to overcome microbial resistance (Katariya et al., 2021).
Applications in Material Science
- Certain pyrazole derivatives have been explored for their use in materials science, such as in the formation of Co(II) complexes. These complexes have shown potential applications, like in the polymerization of methyl methacrylate (Choi et al., 2015).
Environmental Applications
- The environmentally friendly synthesis of pyrazolic carboxylic α-amino esters, which includes pyrazole alcohols, has been studied, highlighting the potential of these compounds in developing new active biomolecules (Mabrouk et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-propan-2-ylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYSTBAJVPGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C2=CC=NN2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
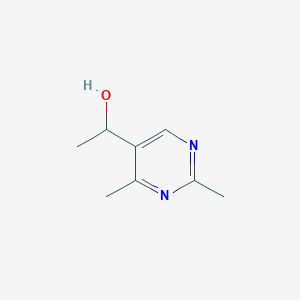
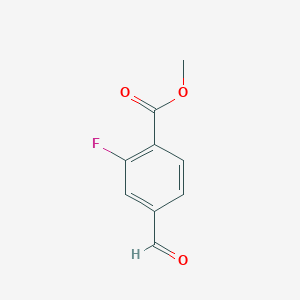


![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
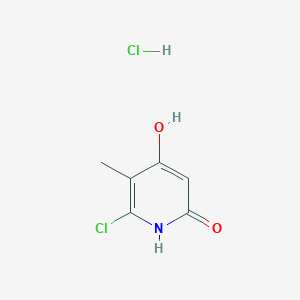
![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)
